molecular formula C19H19BrN2O3S2 B3291591 4-bromo-N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide CAS No. 873010-11-8

4-bromo-N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B3291591
CAS No.: 873010-11-8
M. Wt: 467.4 g/mol
InChI Key: DQLIYGRMQYPBSC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy . The analysis would discuss the key features of the structure and how they relate to the compound’s properties.


Physical and Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and stability. It could also include studying the compound’s spectroscopic properties .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate handling and disposal procedures .

Biochemical Analysis

Biochemical Properties

4-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative reactions, such as those catalyzed by N-bromosuccinimide (NBS) . The nature of these interactions often involves free radical bromination and nucleophilic substitution, which are crucial for the compound’s reactivity and stability in biochemical environments .

Cellular Effects

The effects of 4-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the stability of certain cellular proteins and enzymes, thereby altering their activity and function . These changes can lead to significant shifts in cellular behavior, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 4-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of 4-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide in laboratory settings are critical for understanding its stability and long-term effects. Over time, this compound may undergo degradation, which can affect its efficacy and safety in biochemical assays . Studies have shown that the stability of this compound can be influenced by various factors, including temperature, pH, and the presence of other reactive species . Long-term exposure to this compound can lead to cumulative effects on cellular function, which are important for evaluating its potential therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of 4-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular signaling pathways . At high doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis . Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic window and safety profile.

Metabolic Pathways

4-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of specific metabolites, which are important for maintaining cellular homeostasis . The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, which are critical for its therapeutic applications.

Transport and Distribution

The transport and distribution of 4-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, which can affect its activity and function . Understanding the transport and distribution of this compound is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 4-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes . The localization of this compound can also affect its stability and activity, which are important for its therapeutic potential.

Properties

IUPAC Name

4-bromo-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3S2/c1-13-18(26-19(22-13)14-3-7-16(25-2)8-4-14)11-12-21-27(23,24)17-9-5-15(20)6-10-17/h3-10,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLIYGRMQYPBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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